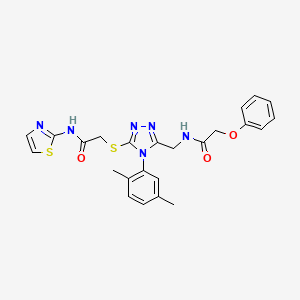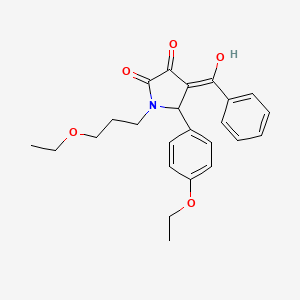![molecular formula C20H18FN5O4 B11460037 N-(3-fluorobenzyl)-2-[6-(4-methoxyphenyl)-2,5-dioxo-2,5,6,7-tetrahydro-3H-imidazo[1,5-b][1,2,4]triazol-3-yl]acetamide](/img/structure/B11460037.png)
N-(3-fluorobenzyl)-2-[6-(4-methoxyphenyl)-2,5-dioxo-2,5,6,7-tetrahydro-3H-imidazo[1,5-b][1,2,4]triazol-3-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-[(3-FLUOROPHENYL)METHYL]-2-[6-(4-METHOXYPHENYL)-2,5-DIOXO-2H,3H,5H,6H,7H-IMIDAZO[1,5-B][1,2,4]TRIAZOL-3-YL]ACETAMIDE” is a synthetic organic compound that belongs to the class of imidazotriazoles. This compound is characterized by its complex structure, which includes fluorophenyl and methoxyphenyl groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-[(3-FLUOROPHENYL)METHYL]-2-[6-(4-METHOXYPHENYL)-2,5-DIOXO-2H,3H,5H,6H,7H-IMIDAZO[1,5-B][1,2,4]TRIAZOL-3-YL]ACETAMIDE” typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, followed by coupling reactions, cyclization, and functional group modifications. Common reagents used in these reactions include fluorobenzene, methoxybenzene, and various catalysts under controlled temperature and pressure conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization of reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
“N-[(3-FLUOROPHENYL)METHYL]-2-[6-(4-METHOXYPHENYL)-2,5-DIOXO-2H,3H,5H,6H,7H-IMIDAZO[1,5-B][1,2,4]TRIAZOL-3-YL]ACETAMIDE” can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, “N-[(3-FLUOROPHENYL)METHYL]-2-[6-(4-METHOXYPHENYL)-2,5-DIOXO-2H,3H,5H,6H,7H-IMIDAZO[1,5-B][1,2,4]TRIAZOL-3-YL]ACETAMIDE” is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its fluorophenyl and methoxyphenyl groups can influence binding affinity and specificity.
Medicine
In medicine, “N-[(3-FLUOROPHENYL)METHYL]-2-[6-(4-METHOXYPHENYL)-2,5-DIOXO-2H,3H,5H,6H,7H-IMIDAZO[1,5-B][1,2,4]TRIAZOL-3-YL]ACETAMIDE” could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of “N-[(3-FLUOROPHENYL)METHYL]-2-[6-(4-METHOXYPHENYL)-2,5-DIOXO-2H,3H,5H,6H,7H-IMIDAZO[1,5-B][1,2,4]TRIAZOL-3-YL]ACETAMIDE” involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl and methoxyphenyl groups may enhance binding affinity and selectivity, leading to modulation of biological pathways. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-[(3-CHLOROPHENYL)METHYL]-2-[6-(4-METHOXYPHENYL)-2,5-DIOXO-2H,3H,5H,6H,7H-IMIDAZO[1,5-B][1,2,4]TRIAZOL-3-YL]ACETAMIDE
- N-[(3-BROMOPHENYL)METHYL]-2-[6-(4-METHOXYPHENYL)-2,5-DIOXO-2H,3H,5H,6H,7H-IMIDAZO[1,5-B][1,2,4]TRIAZOL-3-YL]ACETAMIDE
Uniqueness
The uniqueness of “N-[(3-FLUOROPHENYL)METHYL]-2-[6-(4-METHOXYPHENYL)-2,5-DIOXO-2H,3H,5H,6H,7H-IMIDAZO[1,5-B][1,2,4]TRIAZOL-3-YL]ACETAMIDE” lies in its fluorophenyl group, which can significantly influence its chemical reactivity and biological activity compared to its chloro- and bromo- counterparts. The presence of the methoxyphenyl group also adds to its distinct properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C20H18FN5O4 |
|---|---|
Molecular Weight |
411.4 g/mol |
IUPAC Name |
N-[(3-fluorophenyl)methyl]-2-[6-(4-methoxyphenyl)-2,5-dioxo-7H-imidazo[1,5-b][1,2,4]triazol-3-yl]acetamide |
InChI |
InChI=1S/C20H18FN5O4/c1-30-16-7-5-15(6-8-16)24-11-17-23-19(28)25(26(17)20(24)29)12-18(27)22-10-13-3-2-4-14(21)9-13/h2-9H,10-12H2,1H3,(H,22,27) |
InChI Key |
WSGCBSGTGLGXHC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC3=NC(=O)N(N3C2=O)CC(=O)NCC4=CC(=CC=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(E)-{[2-(5-Chloro-1H-indol-3-YL)ethyl]amino}[(4,6-dimethylpyrimidin-2-YL)amino]methylidene]naphthalene-1-carboxamide](/img/structure/B11459956.png)
![5-benzylsulfanyl-12,12-dimethyl-4-(3-methylphenyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B11459962.png)
![N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-ethylbenzamide](/img/structure/B11459963.png)
![ethyl 6-(2,3-dimethoxybenzoyl)imino-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11459968.png)
![2,2,2-trifluoro-N-{[3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}acetamide](/img/structure/B11459993.png)
![ethyl 6-(5-bromo-2-chlorobenzoyl)imino-7-(2-methoxyethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11459994.png)
![2-(piperidin-1-yl)-5-(2,3,4-trimethoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B11459995.png)
![N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-4-fluorobenzamide](/img/structure/B11459999.png)


![3-[5-(4-chlorophenyl)furan-2-yl]-N-[4-(propan-2-yl)phenyl]propanamide](/img/structure/B11460014.png)
![3-[(2,4-Dimethylphenyl)amino]-6-methyl-1,2,4-triazin-5-ol](/img/structure/B11460025.png)
![4-Methyl-N-{5-oxo-2-propyl-5H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-6-YL}benzamide](/img/structure/B11460031.png)
![N,N-dibutyl-8-(furan-2-yl)-4,4-dimethyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine](/img/structure/B11460034.png)
